molecular formula C6H16N4O4S B3022684 4-Methylpiperazine-1-carboximidamide sulfate CAS No. 84727-42-4

4-Methylpiperazine-1-carboximidamide sulfate

Cat. No.: B3022684
CAS No.: 84727-42-4
M. Wt: 240.28 g/mol
InChI Key: OWFBETMVTYKOTM-UHFFFAOYSA-N
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Description

4-Methylpiperazine-1-carboximidamide sulfate is a synthetic compound with the molecular formula C6H16N4O4S and a molecular weight of 240.28 g/mol. . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The preparation of 4-Methylpiperazine-1-carboximidamide sulfate involves several synthetic routes and reaction conditions. One common method includes the reaction of 4-methylpiperazine with cyanamide in the presence of a suitable catalyst to form 4-methylpiperazine-1-carboximidamide. This intermediate is then treated with sulfuric acid to obtain the sulfate salt . Industrial production methods often involve bulk custom synthesis and sourcing of raw materials to ensure high purity and yield .

Chemical Reactions Analysis

4-Methylpiperazine-1-carboximidamide sulfate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

    Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield corresponding amines and carboxylic acids.

Scientific Research Applications

4-Methylpiperazine-1-carboximidamide sulfate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methylpiperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methylpiperazine-1-carboximidamide sulfate can be compared with other similar compounds, such as:

    4-Methylpiperazine-1-carboxamidine hemisulfate: This compound has a similar structure but differs in its sulfate content and specific applications.

    1-Piperazinecarboximidamide, 4-methyl-, sulfate (21): Another closely related compound with slight variations in its chemical properties and uses.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-methylpiperazine-1-carboximidamide;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4.H2O4S/c1-9-2-4-10(5-3-9)6(7)8;1-5(2,3)4/h2-5H2,1H3,(H3,7,8);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFBETMVTYKOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574336
Record name Sulfuric acid--4-methylpiperazine-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28457-20-7
Record name 1-Piperazinecarboximidamide, 4-methyl-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28457-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--4-methylpiperazine-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of S-methylisothiourea sulfate (2.78 g, 10.0 mmol) in distilled water (20 mL) was added 1-methylpiperazine (2.22 mL, 20 mmol). After stirring for 48 h at room temperature, the solution was concentrated to approximately 5 mL and treated with EtOH (10 mL). The resulting solid was collected by filtration, washed with EtOH, and dried to yield 4-methyl-piperazine-1-carboxamidine sulfate as a colorless solid. Further concentration of the mother liquor yielded a second crop or the material.
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
2.22 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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